- Structure-activity relationship analysis of the peptide deformylase inhibitor 5-bromo-1H-indole-3-acetohydroxamic acidChemMedChem, 2009, 4(2), 261-275,
Cas no 951626-33-8 (2-(6-Bromo-1H-indol-1-yl)acetic Acid)

951626-33-8 structure
Nom du produit:2-(6-Bromo-1H-indol-1-yl)acetic Acid
Numéro CAS:951626-33-8
Le MF:C10H8BrNO2
Mégawatts:254.080021858215
MDL:MFCD09853196
CID:3043002
PubChem ID:17571572
2-(6-Bromo-1H-indol-1-yl)acetic Acid Propriétés chimiques et physiques
Nom et identifiant
-
- (6-Bromo-1H-indol-1-yl)acetic acid
- 2-(6-Bromo-1H-indol-1-yl)acetic acid
- 2-(6-bromoindol-1-yl)acetic acid
- 6-Bromo-indole-1-acetic acid
- BNB62633
- BBL010427
- STK801601
- 1H-indole-1-acetic acid, 6-bromo-
- Z2216795654
- 6-Bromo-1H-indole-1-acetic acid (ACI)
- (6-Bromo-1H-indol-1-yl)aceticacid
- SY163175
- 951626-33-8
- 2-(6-Bromo-1H-indol-1-yl)aceticacid
- EN300-186539
- ALBB-015606
- A12953
- Z916009482
- 2-(6-Bromo-1-indolyl)acetic Acid
- SCHEMBL26683806
- NS-03824
- CS-0181089
- MFCD09853196
- AKOS004938923
- (6-bromoindol-1-yl)acetic acid
- 2-(6-Bromo-1H-indol-1-yl)acetic Acid
-
- MDL: MFCD09853196
- Piscine à noyau: 1S/C10H8BrNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14)
- La clé Inchi: NOIOSYLYPIQYRT-UHFFFAOYSA-N
- Sourire: BrC1C=CC2C=CN(CC(=O)O)C=2C=1
Propriétés calculées
- Qualité précise: 252.97384g/mol
- Masse isotopique unique: 252.97384g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 2
- Complexité: 234
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.4
- Surface topologique des pôles: 42.2
2-(6-Bromo-1H-indol-1-yl)acetic Acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-186539-0.25g |
2-(6-bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 95.0% | 0.25g |
$115.0 | 2025-02-20 | |
Enamine | EN300-186539-0.05g |
2-(6-bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 95.0% | 0.05g |
$55.0 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 064963-500mg |
(6-Bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 500mg |
5119.0CNY | 2021-07-05 | ||
Matrix Scientific | 064963-5g |
(6-Bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 5g |
$955.00 | 2023-09-09 | ||
Matrix Scientific | 064963-1g |
(6-Bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 1g |
$337.00 | 2023-09-09 | ||
Chemenu | CM258151-1g |
2-(6-Bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 95% | 1g |
$422 | 2023-02-01 | |
Aaron | AR00J99A-100mg |
(6-Bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 97% | 100mg |
$65.00 | 2025-02-28 | |
1PlusChem | 1P00J90Y-1g |
(6-bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 95% | 1g |
$335.00 | 2025-03-01 | |
OTAVAchemicals | 1090358-500MG |
2-(6-bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 95% | 500MG |
$300 | 2023-06-25 | |
Aaron | AR00J99A-250mg |
(6-Bromo-1H-indol-1-yl)acetic acid |
951626-33-8 | 97% | 250mg |
$100.00 | 2025-02-28 |
2-(6-Bromo-1H-indol-1-yl)acetic Acid Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, 0 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium carbonate , Potassium iodide Solvents: Acetonitrile ; 20 min, 160 °C
1.2 Solvents: Diethyl ether , Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, 25 °C
1.2 Solvents: Diethyl ether , Water ; rt
1.3 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 3 h, 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, 25 °C
Référence
- Total Synthesis and Biological Evaluation of Phidianidines A and B Uncovers Unique Pharmacological Profiles at CNS TargetsACS Chemical Neuroscience, 2012, 3(9), 658-664,
2-(6-Bromo-1H-indol-1-yl)acetic Acid Raw materials
2-(6-Bromo-1H-indol-1-yl)acetic Acid Preparation Products
2-(6-Bromo-1H-indol-1-yl)acetic Acid Littérature connexe
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
951626-33-8 (2-(6-Bromo-1H-indol-1-yl)acetic Acid) Produits connexes
- 913523-73-6((furan-2-yl)methyl2-(2-methyl-1H-indol-3-yl)ethylamine)
- 99749-58-3(Titanium, [2-[2-(methoxy-κO)ethoxy-κO]ethanolato-κO]tris(2-methyl-2-propenoato-κO)- (9CI))
- 1805508-89-7(Ethyl 2-cyano-5-ethyl-4-formylbenzoate)
- 872880-83-6(N-{3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N'-(2-phenylethyl)ethanediamide)
- 1152633-51-6(1-[2-(1H-pyrazol-1-yl)acetyl]piperidine-3-carboxylic acid)
- 6940-45-0(2-Amino-5-(2-hydroxyethyl)-6-methylpyrimidin-4(3H)-one)
- 946293-46-5(3-{2-(2,4-dimethylphenyl)-2-oxoethylsulfanyl}-1-(4-fluorophenyl)-1,2-dihydropyrazin-2-one)
- 2228808-58-8(3-(5-chloro-2-fluoropyridin-3-yl)-3,3-difluoropropanoic acid)
- 187401-45-2(5-Chloro-6-isopropoxynicotinic acid)
- 1805984-00-2(2-(Aminomethyl)-6-cyano-3-(difluoromethyl)pyridine-5-acetic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:951626-33-8)2-(6-Bromo-1H-indol-1-yl)acetic Acid

Pureté:99%
Quantité:1g
Prix ($):245